



Application Notes and Protocols for Imaging Tumor Angiogenesis Using NGR Peptides

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Compound of Interest Aminopeptidase N Ligand (CD13) Compound Name: NGR peptide Get Quote Cat. No.: B12400159

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[1][2][3] The tumor vasculature expresses specific markers that are absent or present at low levels in normal blood vessels, making them attractive targets for diagnostic imaging and therapy.[2][4] One such marker is aminopeptidase N (APN), also known as CD13, which is a membrane-bound metalloprotease highly expressed on the surface of activated endothelial cells in the tumor neovasculature and on various tumor cells.[1][2][5]

Peptides containing the asparagine-glycine-arginine (NGR) motif have been identified as specific ligands that bind with high affinity to the CD13 receptor.[2][6][7] This specificity allows for the targeted delivery of imaging agents to the tumor site, enabling non-invasive visualization of tumor angiogenesis.[1][3][5] NGR peptides can be conjugated to a variety of imaging probes, including radioisotopes for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as fluorophores for optical imaging.[1][2][8] This document provides detailed application notes and protocols for the use of NGR peptides in imaging tumor angiogenesis.

Principle of the Method





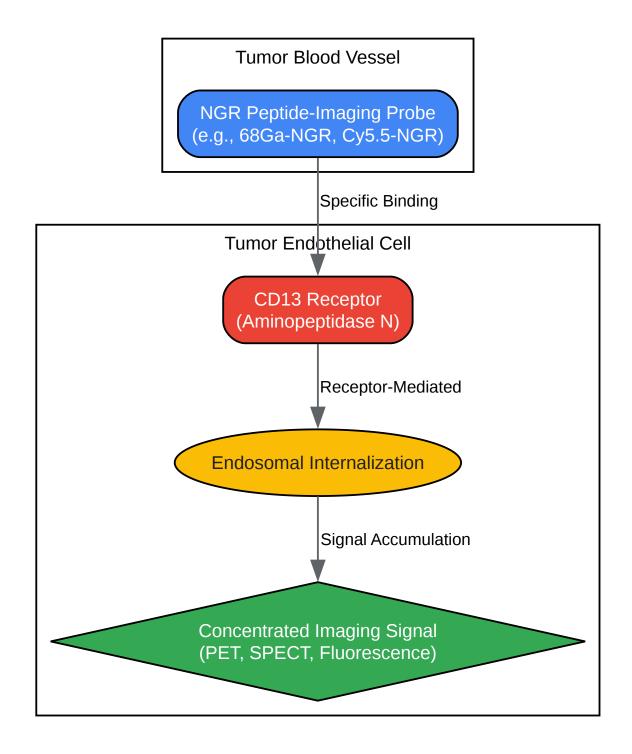


The use of NGR peptides for imaging tumor angiogenesis is based on the specific molecular recognition between the NGR motif and the CD13 receptor expressed on tumor endothelial cells and some cancer cells.[2][9] The NGR peptide, coupled to an imaging probe, is administered systemically. It circulates through the bloodstream and selectively accumulates at the tumor site due to the high local concentration of CD13.[2][10] This targeted accumulation results in a high signal-to-background ratio, allowing for clear visualization of the tumor vasculature.[2][11] The subsequent internalization of the NGR peptide-probe conjugate via an endosomal pathway can further enhance signal retention within the tumor.[2][12]

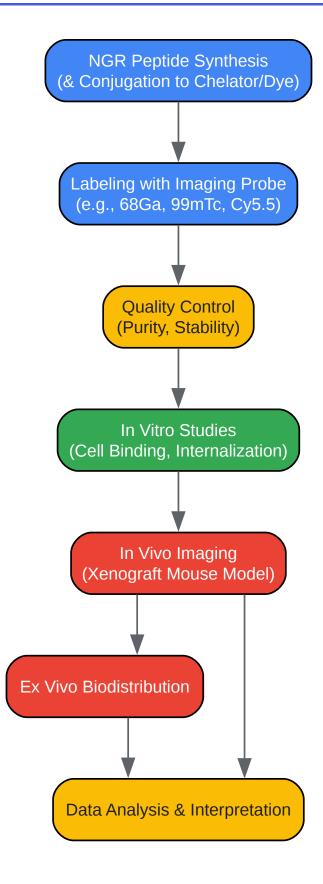
Signaling Pathway and Targeting Mechanism

The interaction between the NGR peptide and the CD13 receptor on tumor endothelial cells is the primary targeting mechanism. While the downstream signaling of this interaction in the context of imaging is primarily about localization and internalization, the engagement of CD13 can also have biological effects. For instance, NGR-hTNF conjugates have been shown to impair pro-survival pathways (Ras, Erk, and Akt) in target cells.[9][10]

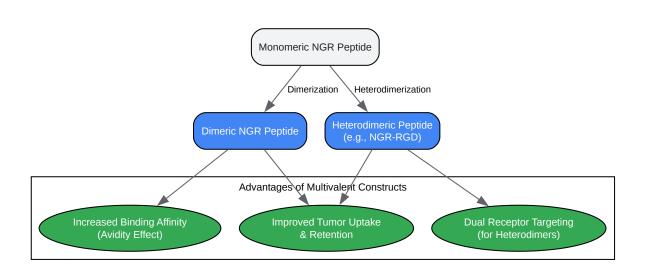












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